2-Chloro-5-(trifluoromethyl)nicotinic acid

Perovskite Solar Cells Self-Assembled Monolayers Interface Engineering

2-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 505084-59-3) is a strategic heterocyclic building block featuring a reactive 2-chloro handle for late-stage cross-coupling diversification and a metabolically stabilizing 5-trifluoromethyl group. Its distinct LogP (2.45) and melting point (167–168°C) provide definitive quality control markers that differentiate it from the high-melting 4-carboxylic acid isomer (~281°C) — ensuring you receive the correct regioisomer for your synthetic route. Ideal for constructing compound libraries where precise regiochemistry governs downstream biological or material performance.

Molecular Formula C7H3ClF3NO2
Molecular Weight 225.55 g/mol
CAS No. 505084-59-3
Cat. No. B3024677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(trifluoromethyl)nicotinic acid
CAS505084-59-3
Molecular FormulaC7H3ClF3NO2
Molecular Weight225.55 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(=O)O)Cl)C(F)(F)F
InChIInChI=1S/C7H3ClF3NO2/c8-5-4(6(13)14)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14)
InChIKeyRMSKYTKOFDQVEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(trifluoromethyl)nicotinic Acid (CAS 505084-59-3): Procurement & Research Sourcing Guide


2-Chloro-5-(trifluoromethyl)nicotinic acid (CAS 505084-59-3) is a heterocyclic carboxylic acid derivative with the molecular formula C7H3ClF3NO2 and a molecular weight of 225.55 g/mol [1]. It is characterized by a pyridine ring core substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 5-position . This specific substitution pattern confers a calculated LogP of 2.45 and a melting point of 167–168 °C , which are critical parameters for its handling and formulation. The compound is primarily utilized as a versatile building block and intermediate in the synthesis of pharmaceuticals and agrochemicals, where its reactive carboxylic acid and chlorine moieties enable further derivatization via amidation, esterification, and cross-coupling reactions .

2-Chloro-5-(trifluoromethyl)nicotinic Acid: Why Generic Substitution with Other Nicotinic Acid Derivatives is Not Advisable


The specific regiochemistry of 2-chloro-5-(trifluoromethyl)nicotinic acid—combining a chlorine at the 2-position with a trifluoromethyl group at the 5-position—is non-interchangeable with other halogenated or trifluoromethylated nicotinic acid analogs. This exact substitution pattern is critical for its role in advanced material science applications, as demonstrated by the performance of its positional isomer, 2-chloro-5-(trifluoromethyl)isonicotinic acid (PyCA-3F), which enables power conversion efficiencies exceeding 25% in perovskite solar cells [1]. Substituting the target compound with a different regioisomer or an analog lacking either the chlorine or trifluoromethyl group would fundamentally alter its electronic properties, lipophilicity, and reactivity profile, thereby compromising synthetic routes or final product performance . Furthermore, the unique combination of a reactive chlorine handle and an electron-withdrawing trifluoromethyl group distinguishes it from non-halogenated or differently halogenated alternatives, impacting both its synthetic utility and the physicochemical properties of downstream derivatives.

2-Chloro-5-(trifluoromethyl)nicotinic Acid: A Quantitative Guide to Differentiation from Structural Analogs


Regioisomeric Differentiation in Perovskite Solar Cell Efficiency: 2- vs. 4-Carboxylic Acid Positioning

The positional isomer 2-chloro-5-(trifluoromethyl)isonicotinic acid (PyCA-3F) demonstrates a profound effect on device performance in perovskite solar cells, achieving power conversion efficiencies (PCEs) beyond 25% (certified at 24.68%) when used as a co-adsorbent at the buried interface [1]. This performance is attributed to the isomer's specific 4-carboxylic acid group, which interacts differently with the substrate than the 3-carboxylic acid group present in the target compound, 2-chloro-5-(trifluoromethyl)nicotinic acid. While a direct comparative study between these two isomers has not been published, this benchmark establishes the critical importance of regiochemistry for this application, where a simple shift of the carboxylic acid group can enable breakthrough PCEs. The target compound (3-carboxylic acid) is therefore structurally distinct and not a direct substitute for the high-performance 4-carboxylic acid isomer.

Perovskite Solar Cells Self-Assembled Monolayers Interface Engineering

Melting Point Comparison: A Practical Parameter for Handling and Purity Assessment

The target compound exhibits a melting point of 167–168 °C , which is substantially lower than that of its close analog, 2-chloro-5-(trifluoromethyl)isonicotinic acid (PyCA-3F), which has a reported melting point of approximately 281 °C [1]. This >100 °C difference in melting point between the two regioisomers is a direct consequence of their differing crystal packing energies and provides a simple, quantitative metric for identity confirmation and purity assessment upon receipt.

Physicochemical Characterization Quality Control Solid-State Properties

Lipophilicity (LogP) Differentiation: Impact on Solubility and Downstream Drug-Like Properties

The target compound has a calculated LogP of 2.45 . This value is significantly higher than that of non-halogenated 5-(trifluoromethyl)nicotinic acid, which lacks the chlorine atom and is therefore considerably more polar. While a specific LogP for 5-(trifluoromethyl)nicotinic acid is not widely reported, the introduction of a chlorine atom is known to increase lipophilicity, typically adding ~0.7–1.0 units to LogP [1]. This difference in lipophilicity is critical for applications where membrane permeability, metabolic stability, or solubility in organic media are key design parameters.

Lipophilicity ADME Properties Medicinal Chemistry

Reactivity Differentiation via the 2-Chloro Handle for Cross-Coupling Reactions

The presence of a chlorine atom at the 2-position provides a specific, versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This is a key differentiator from analogs like 5-(trifluoromethyl)nicotinic acid, which lacks this reactive center and requires harsher or less efficient functionalization strategies for similar transformations. The target compound's dual functionality (carboxylic acid and aryl chloride) allows for orthogonal derivatization, whereas the non-chlorinated analog is limited to modifications of the carboxylic acid group . For example, in a related synthesis of methyl 2-chloro-5-(trifluoromethyl)nicotinate, the target compound was esterified in 56.7% yield, demonstrating the utility of the carboxylic acid for initial functionalization while preserving the chloro handle for subsequent steps .

Cross-Coupling Synthetic Methodology Building Block Utility

2-Chloro-5-(trifluoromethyl)nicotinic Acid: Recommended Application Scenarios Based on Quantitative Evidence


As a Versatile Building Block for Medicinal Chemistry and Agrochemical Discovery Programs

The compound's unique combination of a reactive 2-chloro group and a metabolically stabilizing 5-trifluoromethyl group makes it a strategic intermediate for constructing diverse compound libraries. The 2-chloro handle is particularly valuable for late-stage diversification via cross-coupling, a capability not present in non-halogenated nicotinic acid analogs [1]. Its higher lipophilicity (LogP 2.45) compared to non-chlorinated derivatives also makes it a preferred starting point for optimizing the ADME properties of lead candidates .

For Research into Advanced Materials Requiring Specific Regiochemistry

Although the target compound (3-carboxylic acid) was not the high-performance material in the referenced solar cell study, this evidence firmly establishes that the exact position of the carboxylic acid group is critical for performance in advanced material applications, such as self-assembled monolayers for perovskite solar cells [1]. Therefore, researchers must source the correct isomer (2-chloro-5-(trifluoromethyl)nicotinic acid) for their specific project, as substitution with the 4-carboxylic acid isomer (PyCA-3F) will lead to fundamentally different interfacial properties and device outcomes [1].

For Research Programs Where Physicochemical Differentiation is Critical

The target compound's distinct melting point (167–168 °C) provides a simple and definitive method to differentiate it from the 4-carboxylic acid isomer (~281 °C) [1]. This is a practical advantage for quality control in procurement and for confirming the identity of the compound in a research setting where regioisomeric purity is essential.

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